molecular formula C14H23IN2O2 B102724 Carbamic acid, methyl-, (3-trimethylammonio-m-cumenyl) ester, iodide CAS No. 18659-39-7

Carbamic acid, methyl-, (3-trimethylammonio-m-cumenyl) ester, iodide

Cat. No. B102724
CAS RN: 18659-39-7
M. Wt: 378.25 g/mol
InChI Key: VLKKIGVQMLSFCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamic acid, methyl-, (3-trimethylammonio-m-cumenyl) ester, iodide is a chemical compound that has been widely used in scientific research for its unique properties. It is a quaternary ammonium salt that is commonly referred to as 'MTT' or 'thiazolyl blue.' The compound is used as a colorimetric assay reagent for the measurement of cell viability and proliferation.

Mechanism of Action

The exact mechanism of action of MTT is not fully understood. However, it is known that MTT is reduced by mitochondrial dehydrogenases in viable cells, resulting in the formation of a purple formazan product. The reduction of MTT is dependent on the metabolic activity of the cell, and the amount of formazan produced is directly proportional to the number of viable cells in the sample.
Biochemical and Physiological Effects:
MTT is a non-toxic reagent that does not affect cell growth or metabolism. However, the assay conditions such as the concentration of MTT and the duration of the assay can affect the results. High concentrations of MTT or prolonged incubation times can lead to false-positive results due to the accumulation of formazan in dead cells.

Advantages and Limitations for Lab Experiments

The MTT assay has several advantages such as being simple, reliable, and widely used in various fields of research. It is also a cost-effective method for the measurement of cell viability and proliferation. However, the assay has some limitations such as being dependent on the metabolic activity of the cell, and the results can be affected by various factors such as the concentration of MTT and the duration of the assay.

Future Directions

There are several future directions for the use of MTT in scientific research. One direction is the development of new MTT analogs that can be used for the measurement of other cellular functions such as apoptosis or oxidative stress. Another direction is the combination of MTT with other assays to provide a more comprehensive analysis of cell viability and proliferation. Finally, the use of MTT in the development of new drugs or therapeutic strategies for the treatment of various diseases is also a promising future direction.
Conclusion:
In conclusion, Carbamic acid, methyl-, (3-trimethylammonio-m-cumenyl) ester, iodide or MTT is a widely used colorimetric assay reagent for the measurement of cell viability and proliferation. The assay is simple, reliable, and widely used in various fields of research such as cancer biology, drug discovery, and toxicology. The synthesis of MTT involves the reaction of MTT bromide with iodine in the presence of trimethylamine. The exact mechanism of action of MTT is not fully understood, but it is known that MTT is reduced by mitochondrial dehydrogenases in viable cells, resulting in the formation of a purple formazan product. The assay has several advantages such as being simple, reliable, and cost-effective, but it also has some limitations such as being dependent on the metabolic activity of the cell. Finally, there are several future directions for the use of MTT in scientific research, such as the development of new MTT analogs or the combination of MTT with other assays to provide a more comprehensive analysis of cell viability and proliferation.

Synthesis Methods

The synthesis of MTT involves the reaction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT bromide) with iodine in the presence of trimethylamine. The reaction results in the formation of MTT iodide, which is then purified using various methods such as recrystallization or column chromatography.

Scientific Research Applications

MTT is widely used in scientific research as a colorimetric assay reagent for the measurement of cell viability and proliferation. The assay is based on the reduction of MTT by mitochondrial dehydrogenases in viable cells, resulting in the formation of a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells in the sample. The assay is simple, reliable, and widely used in various fields of research such as cancer biology, drug discovery, and toxicology.

properties

CAS RN

18659-39-7

Product Name

Carbamic acid, methyl-, (3-trimethylammonio-m-cumenyl) ester, iodide

Molecular Formula

C14H23IN2O2

Molecular Weight

378.25 g/mol

IUPAC Name

trimethyl-[3-(methylcarbamoyloxy)-5-propan-2-ylphenyl]azanium;iodide

InChI

InChI=1S/C14H22N2O2.HI/c1-10(2)11-7-12(16(4,5)6)9-13(8-11)18-14(17)15-3;/h7-10H,1-6H3;1H

InChI Key

VLKKIGVQMLSFCX-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=CC(=C1)OC(=O)NC)[N+](C)(C)C.[I-]

Canonical SMILES

CC(C)C1=CC(=CC(=C1)OC(=O)NC)[N+](C)(C)C.[I-]

synonyms

trimethyl-[3-(methylcarbamoyloxy)-5-propan-2-yl-phenyl]azanium iodide

Origin of Product

United States

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